molecular formula C18H24N2OS B2664867 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone CAS No. 536701-72-1

1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone

Cat. No. B2664867
CAS RN: 536701-72-1
M. Wt: 316.46
InChI Key: NHDDBUUFQOTJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone” is a complex organic compound. It contains an ethylpiperidinyl group, a methylindolyl group, and a thioethanone group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ethylpiperidinyl, methylindolyl, and thioethanone groups suggests that this compound could participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

Anticancer and Anti-Breast Cancer Agents

Research into thiazolyl derivatives, such as 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, has shown promising anticancer activities. A study demonstrated significant antitumor activities against MCF-7 tumor cells, indicating the compound's potential as an anti-breast cancer agent with some derivatives outperforming reference drugs like vinblastine sulfate and cisplatin (H. Mahmoud et al., 2021).

Neuroprotective Agents

Certain derivatives synthesized from related structures have been explored for their neuroprotective properties. For example, compounds exhibiting significant binding affinity to GluN2B-containing NMDA receptors were identified, with one showing promising antioxidant effects and potential as a neuroprotective agent (R. Gitto et al., 2014).

Cannabinoid Receptor Affinity

An interesting application involves the identification of a cannabimimetic compound with affinity for cannabinoid CB₁ and CB₂ receptors. This discovery opens the door for further research into the therapeutic potential of such compounds in treating conditions influenced by these receptors (N. Uchiyama et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Without specific information on these targets, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific information on these aspects, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, mechanism of action, and biological activity. These studies could provide valuable information for the development of new drugs or other useful compounds .

properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-3-14-8-6-7-11-20(14)17(21)12-22-18-13(2)19-16-10-5-4-9-15(16)18/h4-5,9-10,14,19H,3,6-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDDBUUFQOTJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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